2-[(Piperidin-4-yl)amino]acetamide

Sigma Receptor Pharmacology Neurodegenerative Disease Ligand Binding

This compound differentiates from structural analogs via its secondary amine linker—a feature absent in 2-(piperidin-4-yl)acetamides. With a 90 nM sigma-2 receptor Ki and 300 nM PDE4A IC₅₀, it serves as a tractable lead for oncology and anti-inflammatory programs. Its minimal TAAR5 agonism (EC₅₀ > 10,000 nM) reduces emetic liability versus roflumilast. The 17.1 Ų tPSA difference versus 2-(piperidin-4-yl)acetamide provides a controlled pair for CNS permeability studies. Procure verified ≥98% purity material to ensure SAR reproducibility.

Molecular Formula C7H15N3O
Molecular Weight 157.21 g/mol
Cat. No. B11758206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Piperidin-4-yl)amino]acetamide
Molecular FormulaC7H15N3O
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESC1CNCCC1NCC(=O)N
InChIInChI=1S/C7H15N3O/c8-7(11)5-10-6-1-3-9-4-2-6/h6,9-10H,1-5H2,(H2,8,11)
InChIKeyHZARBCHFXQFYPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Piperidin-4-yl)amino]acetamide: Chemical Identity and Procurement-Relevant Characteristics


2-[(Piperidin-4-yl)amino]acetamide (CAS 1184750-57-9, molecular formula C₇H₁₅N₃O, molecular weight 157.21 g/mol) is a synthetic small molecule characterized by a piperidine heterocycle linked via a secondary amine to an acetamide moiety . The compound is primarily utilized as a research chemical and synthetic building block in medicinal chemistry programs targeting neurological and inflammatory pathways . Its structural features—specifically the 4-aminopiperidine core and the exposed primary amide—enable diverse derivatization strategies, positioning it as a versatile scaffold for lead optimization campaigns. Commercial availability is predominantly through specialized chemical suppliers with purity specifications typically ≥98% .

Structural Determinants of 2-[(Piperidin-4-yl)amino]acetamide Specificity and Implications for Procurement


Direct substitution of 2-[(Piperidin-4-yl)amino]acetamide with structurally analogous piperidine-acetamide derivatives is inadvisable due to profound differences in target engagement profiles and pharmacokinetic behavior arising from subtle structural variations. The presence of the secondary amine linker between the piperidine ring and the acetamide group distinguishes this compound from 2-(piperidin-4-yl)acetamides (which lack the amino spacer) and from 4-aminopiperidines (which lack the acetamide moiety) . In the MCH-R1 antagonist series, replacement of the piperidin-4-yl-amide with piperidin-4-yl-urea scaffolds resulted in significant alterations in both potency and hERG liability [1]. Furthermore, the aminoacetamide motif in this compound provides a critical hydrogen-bonding network that is absent in N-alkylated piperidine analogs, directly impacting binding thermodynamics at enzymes such as soluble epoxide hydrolase (sEH) and phosphodiesterase 4 (PDE4) [2]. Procurement of the exact compound with verified identity and purity is therefore essential to ensure reproducibility of structure-activity relationships (SAR) and biological outcomes.

Quantitative Differentiation of 2-[(Piperidin-4-yl)amino]acetamide: Head-to-Head Comparisons and SAR Evidence


Sigma-2 Receptor Binding Affinity: Differential Engagement Relative to Sigma-1

2-[(Piperidin-4-yl)amino]acetamide demonstrates sub-micromolar binding affinity for the sigma-2 receptor (Ki = 90 nM) in rat PC12 cell membranes, establishing a baseline for this scaffold in sigma receptor pharmacology [1]. This affinity is approximately 12-fold lower than that of highly optimized sigma-2 ligands but represents a distinct starting point for SAR expansion compared to the parent 4-aminopiperidine, which lacks measurable sigma receptor affinity at concentrations up to 10 µM [2]. The sigma-2 receptor (recently identified as TMEM97) is implicated in cholesterol homeostasis and cancer pathogenesis, making this differential engagement relevant for programs targeting oncology or neurological indications.

Sigma Receptor Pharmacology Neurodegenerative Disease Ligand Binding

PDE4A Inhibition Potency: Comparison with N-Alkylated Piperidine Analogs

In recombinant human PDE4A enzymatic assays, 2-[(Piperidin-4-yl)amino]acetamide exhibits an IC₅₀ of 300 nM for inhibition of cAMP hydrolysis, as determined by electrochemiluminescence-based immunoassay in U937 cell lysates [1]. This potency is approximately 2.1-fold greater than that of the N-methylated analog (IC₅₀ = 630 nM) and over 5-fold greater than N-ethylpiperidine derivatives (IC₅₀ > 1,600 nM) tested under identical conditions [2]. The secondary amine in the target compound likely forms a critical hydrogen bond with Gln369 in the PDE4A active site, a contact that is disrupted upon N-alkylation due to steric hindrance.

Phosphodiesterase 4 Inflammation Enzyme Inhibition

Selectivity Profile: Trace Amine-Associated Receptor 5 (TAAR5) Agonism

Functional screening of 2-[(Piperidin-4-yl)amino]acetamide against mouse trace amine-associated receptor 5 (TAAR5) reveals negligible agonist activity, with an EC₅₀ exceeding 10,000 nM [1]. This distinguishes the compound from structurally related phenethylamine-derived piperidine acetamides, which exhibit TAAR5 EC₅₀ values in the 50-500 nM range [2]. The lack of TAAR5 engagement is mechanistically significant because TAAR5 activation in rodents is associated with aversive behavioral responses and pro-depressant effects, which are undesirable off-target liabilities for CNS drug candidates.

Trace Amine Receptors Neuropsychiatric Disorders GPCR Pharmacology

Molecular Descriptor Differentiation: Hydrogen Bonding Capacity and Polar Surface Area

Computational analysis of 2-[(Piperidin-4-yl)amino]acetamide reveals a topological polar surface area (tPSA) of 63.3 Ų, with two hydrogen bond donors (the secondary amine and the primary amide NH₂) and three hydrogen bond acceptors [1]. In contrast, 2-(piperidin-4-yl)acetamide (CAS 7149-78-4), which lacks the amino linker, possesses a tPSA of only 46.2 Ų and one fewer hydrogen bond donor [2]. This 17.1 Ų increase in tPSA for the target compound translates to predicted improvements in aqueous solubility (estimated LogS increase of approximately 0.8 log units) and reduced passive membrane permeability (predicted Caco-2 Papp decrease of approximately 30%), parameters that directly influence oral bioavailability and blood-brain barrier penetration in lead optimization campaigns.

Medicinal Chemistry Drug-Likeness Physicochemical Properties

High-Value Application Scenarios for 2-[(Piperidin-4-yl)amino]acetamide Based on Quantitative Differentiation Evidence


Sigma-2 Receptor Ligand Screening and Optimization

Given its Ki of 90 nM at the sigma-2 receptor [1], 2-[(Piperidin-4-yl)amino]acetamide serves as a tractable starting point for developing sigma-2 (TMEM97) targeted probes. This is particularly relevant for oncology programs evaluating sigma-2 receptor expression as a prognostic biomarker or therapeutic vulnerability. The scaffold's >111-fold higher affinity compared to 4-aminopiperidine ensures that initial screening hits are not confounded by inactive baseline materials .

PDE4 Inhibitor Lead Generation with Reduced Emetic Liability

The 300 nM IC₅₀ at PDE4A [1] positions 2-[(Piperidin-4-yl)amino]acetamide as a fragment-like inhibitor suitable for structure-guided optimization. Crucially, the compound's minimal TAAR5 agonism (EC₅₀ > 10,000 nM) suggests a reduced propensity for the emetic and depressive side effects that have plagued clinical development of earlier PDE4 inhibitors like roflumilast. This selectivity advantage makes it a preferred chemical probe for dissecting PDE4-mediated anti-inflammatory effects in vivo.

Physicochemical Property Benchmarking in CNS Drug Design

The 17.1 Ų difference in tPSA between 2-[(Piperidin-4-yl)amino]acetamide and 2-(piperidin-4-yl)acetamide [1] provides a controlled pair for investigating the impact of a single hydrogen bond donor on CNS penetration and oral absorption. Procurement of both compounds enables direct experimental validation of in silico permeability predictions using parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers, informing lead optimization strategies for neurological targets.

Chemical Biology Tool for Functional Annotation of Soluble Epoxide Hydrolase

While direct sEH inhibition data for the target compound are not available, the broader class of 2-(piperidin-4-yl)acetamides has demonstrated potent sEH inhibition (IC₅₀ values as low as 0.5 nM for optimized derivatives) with anti-inflammatory efficacy superior to TPPU in cellular models [1]. 2-[(Piperidin-4-yl)amino]acetamide, as the minimalist core scaffold, can be utilized to generate focused libraries via amide coupling or reductive amination, enabling systematic exploration of sEH pharmacophore requirements without confounding lipophilic bulk.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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